2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl(-5,5-dimethylthiazolidine-4-carboxylic acid, (4S)- 2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl(-5,5-dimethylthiazolidine-4-carboxylic acid, (4S)- An impurity of Amoxicillin
Brand Name: Vulcanchem
CAS No.: 1356020-01-3
VCID: VC0193636
InChI: InChI=1S/C15H21N3O4S/c1-15(2)12(14(21)22)18-10(23-15)7-17-13(20)11(16)8-3-5-9(19)6-4-8/h3-6,10-12,18-19H,7,16H2,1-2H3,(H,17,20)(H,21,22)/t10?,11-,12+/m1/s1
SMILES: CC1(C(NC(S1)CNC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.42

2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl(-5,5-dimethylthiazolidine-4-carboxylic acid, (4S)-

CAS No.: 1356020-01-3

Cat. No.: VC0193636

Molecular Formula: C15H21N3O4S

Molecular Weight: 339.42

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl(-5,5-dimethylthiazolidine-4-carboxylic acid, (4S)- - 1356020-01-3

Specification

CAS No. 1356020-01-3
Molecular Formula C15H21N3O4S
Molecular Weight 339.42
IUPAC Name (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C15H21N3O4S/c1-15(2)12(14(21)22)18-10(23-15)7-17-13(20)11(16)8-3-5-9(19)6-4-8/h3-6,10-12,18-19H,7,16H2,1-2H3,(H,17,20)(H,21,22)/t10?,11-,12+/m1/s1
SMILES CC1(C(NC(S1)CNC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C
Appearance Solid powder

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

(4S)-2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid possesses a complex structure characterized by a thiazolidine ring with specific stereochemistry at the 4S position . The molecule contains multiple functional groups including a carboxylic acid moiety attached to the thiazolidine ring, an amide linkage, a primary amino group, and a hydroxyl-substituted phenyl ring . These structural elements create a three-dimensional architecture that defines its identity as Amoxicillin Impurity E.

The compound has a molecular formula of C15H21N3O4S with a precise molecular weight of 339.4 g/mol . The specific stereochemistry at both the 4S position of the thiazolidine ring and the 2R position of the amino-hydroxyphenyl segment is critical for its identification and pharmacopoeial classification. This stereochemical configuration differentiates it from other related impurities in the amoxicillin family.

Structural Representation

The structure can be represented using various chemical notations that provide detailed insights into its atomic arrangement and bonding patterns. The SMILES notation for this compound is CC1(C@@HC(=O)O)C, which encodes its structural and stereochemical information in a linear format . The InChI representation, InChI=1S/C15H21N3O4S/c1-15(2)12(14(21)22)18-10(23-15)7-17-13(20)11(16)8-3-5-9(19)6-4-8/h3-6,10-12,18-19H,7,16H2,1-2H3,(H,17,20)(H,21,22)/t10?,11-,12+/m1/s1, provides a standardized method for representing the chemical structure that enables precise identification across different chemical databases and literature .

Table 1: Key Structural Properties of Amoxicillin Impurity E

PropertyValueReference
Molecular FormulaC15H21N3O4S
Molecular Weight339.4 g/mol
Stereochemistry(4S), (2R)
Functional GroupsThiazolidine ring, carboxylic acid, amide, amino, hydroxyphenyl

Nomenclature Systems

This compound is recognized under various names in chemical and pharmaceutical contexts. According to IUPAC nomenclature, it is formally named as (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid . In pharmaceutical settings, it is commonly referred to as Amoxicillin Impurity E or Amoxicillin Related Compound E . Additional synonyms include:

  • CAS Registry Number: 1356020-01-3

  • UNII: 9OSM52GH6L

  • Amoxicillin trihydrate impurity E [EP]

  • (4S)-2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Physical and Chemical Properties

Physical Characteristics

Identifier TypeValueReference
PubChem CID71313270
CAS Registry Number1356020-01-3
InChIKeyHLJHSXSJKLJNKE-SAIIYOCFSA-N
UNII9OSM52GH6L
Creation Date in PubChem2013-05-17
Last Modified in PubChem2025-03-01

Analytical Identification

Spectroscopic Methods

Various spectroscopic techniques are employed for the identification and characterization of this compound in pharmaceutical analyses. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the distribution of hydrogen and carbon atoms within the molecule, confirming its structural arrangement. Mass spectrometry allows for accurate determination of its molecular weight and fragmentation pattern, which serve as a fingerprint for identification. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is commonly used for the separation, identification, and quantification of this compound in pharmaceutical samples. When coupled with appropriate detection methods such as UV-visible spectroscopy or mass spectrometry, HPLC provides sensitive and specific analysis of this impurity in amoxicillin formulations. The chromatographic behavior, including retention time and peak characteristics, serves as important parameters for its identification in complex pharmaceutical matrices.

Reference Standards

Pharmaceutical Significance

Regulatory Considerations

PharmacopoeiaClassificationReference StandardReference
USPRelated Compound E1031558
EPImpurity E-
BPAmoxicillin impurityBP748

Structural Relationship to Amoxicillin

Structural Similarities

This compound shares several structural features with amoxicillin, reflecting its origin as an impurity in amoxicillin production or formulation. Both molecules contain the hydroxyphenyl group and amino acid moiety that are characteristic of amoxicillin's structure. These structural similarities explain its classification as an amoxicillin-related compound and its potential occurrence during the synthesis or degradation of the parent antibiotic.

Structural Differences

Despite the similarities, this compound differs from amoxicillin in significant ways. The most notable difference is the absence of the β-lactam ring, which is the core structure responsible for the antibacterial activity of penicillin-class antibiotics including amoxicillin. Instead, this compound features a thiazolidine ring with specific stereochemistry at the 4S position. These structural differences likely impact its biological activity and pharmacological properties compared to amoxicillin.

Related Compounds

Amoxicillin Impurities

This compound is part of a family of related impurities associated with amoxicillin. These include:

  • Amoxicillin Related Compound A

  • Amoxicillin Related Compound C

  • Amoxicillin Related Compound D

  • Amoxicillin Related Compound F

  • Amoxicillin Related Compound G

  • Amoxicillin Related Compound H

  • Amoxicillin Related Compound I

  • Amoxicillin Related Compound J

Each of these compounds has distinct structural features and is monitored in quality control testing of amoxicillin products. Together, they represent potential impurities that can arise during the synthesis, formulation, or storage of amoxicillin.

Thiazolidine Derivatives

Beyond its relationship to amoxicillin, this compound belongs to the broader class of thiazolidine derivatives, which have diverse applications in medicinal chemistry and drug development. Thiazolidine rings are common structural motifs in various bioactive compounds, contributing to a range of pharmacological activities including antioxidant and enzyme inhibitory properties.

Table 4: Comparison of Amoxicillin Impurity E with Related Compounds

Related CompoundRelationship to Impurity ECommercial AvailabilityReference
Amoxicillin Related Compound DOften analyzed togetherAvailable as USP Reference Standard 1031547
Amoxicillin Related Compounds D and E MixtureCombined standardAvailable as USP Reference Standard 1031558
Amoxicillin Related Compound FStructural analogAvailable as USP Reference Standard 1031569
Amoxicillin Related Compound GStructural analogAvailable as USP Reference Standard 1031570

Applications and Significance

Quality Control Applications

Biological Activity

Toxicological Considerations

As a specified impurity in pharmaceutical formulations, the toxicological profile of this compound is an important consideration in establishing acceptable limits in amoxicillin products. Regulatory authorities set these limits based on safety assessments and risk evaluations, taking into account factors such as potential biological activity, exposure levels, and duration of treatment with the parent drug.

Future Research Directions

Advanced Analytical Methods

Ongoing developments in analytical chemistry continue to enhance the detection and quantification of pharmaceutical impurities, including this compound. Emerging technologies such as ultra-high-performance liquid chromatography (UHPLC), advanced mass spectrometry techniques, and novel spectroscopic methods promise improved sensitivity, specificity, and efficiency in impurity analysis, potentially enabling more comprehensive quality control of amoxicillin products.

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